

Application Notes & Protocols: Synthesis of Luminescent Materials Using Dicyanoaurate(I) Anions

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Compound of Interest

Compound Name: Dicyanoaurate ion

Cat. No.: B080273

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The dicyanoaurate(I) anion, $[\text{Au}(\text{CN})_2]^-$, is a versatile building block for creating a diverse range of luminescent materials. Its linearity and propensity to form aurophilic interactions—weak relativistic interactions between gold(I) centers—are key to the fascinating photophysical properties of these compounds. The luminescence is highly sensitive to the $\text{Au(I)} \cdots \text{Au(I)}$ distance, which can be modulated by external stimuli such as pressure, temperature, or exposure to vapors, making these materials promising for applications in sensors, light-emitting devices, and optical switches.[1][2] This document provides detailed protocols for the synthesis of various dicyanoaurate-based luminescent materials, including ionic liquids and coordination polymers, and summarizes their key photophysical data.

Synthesis of Luminescent Ionic Liquids (ILs)

Luminescent ionic liquids can be synthesized by combining a dicyanoaurate anion with a suitable organic cation, such as 1-alkyl-3-methylimidazolium.[3] The luminescent properties of these materials are highly dependent on the alkyl-chain length of the cation and the physical state (liquid or solid) of the compound.[3]

Experimental Protocol: Synthesis of N-butyl-N-methylpyrrolidinium dicyanoaurate ($[\text{P}_{14}][\text{Au}(\text{CN})_2]$)

This protocol is adapted from the anion exchange reaction method.^[3]

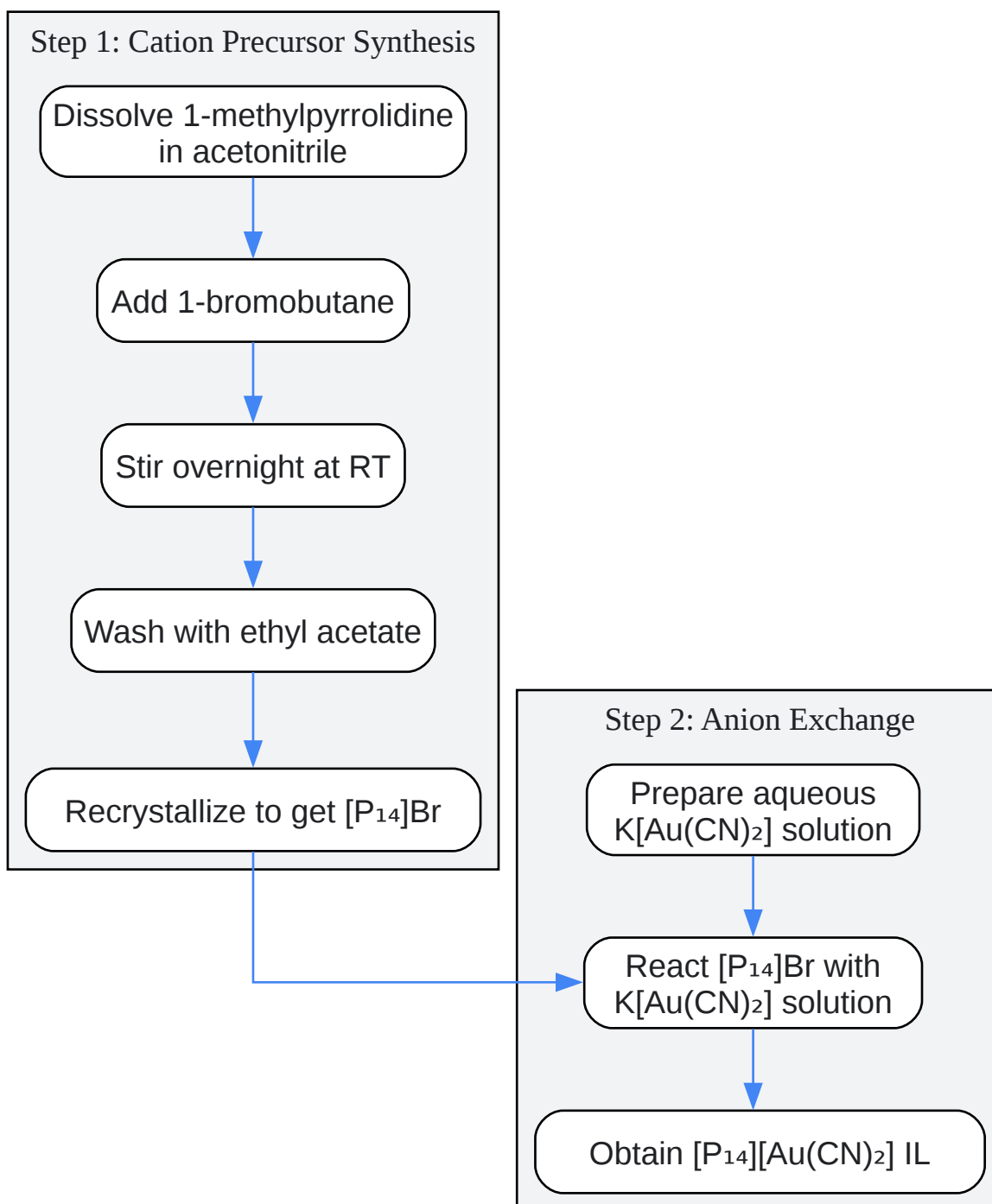
Step 1: Synthesis of the Cation Precursor ([P₁₄]Br)

- Under an Argon atmosphere, dissolve 1-methylpyrrolidine (5.66 g, 66.4 mmol) in 15 mL of acetonitrile.
- Add 1-bromobutane (9.13 g, 66.6 mmol) to the solution.
- Stir the reaction mixture at room temperature overnight. A white sediment will form.
- Wash the white sediment five times with ethyl acetate.
- Purify the residual solid by recrystallization from a mixture of acetonitrile and ethyl acetate to obtain [P₁₄]Br.

Step 2: Anion Exchange Reaction

- Prepare an aqueous solution of K[Au(CN)₂].
- React the synthesized [P₁₄]Br with the K[Au(CN)₂] solution to facilitate the anion exchange.
- The final product, [P₁₄][Au(CN)₂], is an ionic liquid.

Experimental Workflow



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Workflow for the synthesis of $[P_{14}][Au(CN)_2]$ ionic liquid.

Quantitative Data: Luminescence of Dicyanoaurate Ionic Liquids

The luminescent properties vary with the cation and excitation wavelength. Time-resolved measurements reveal complex dynamics, including the formation of oligomers in the excited state.[3]

| Compound | Excitation λ (nm) | Initial Emission Band (nm) | Decay Time (ps) | Second Emission Band (nm) | Decay Time |
|--|---------------------------|----------------------------|-----------------|---------------------------|-------------|
| [C ₄ mim] [Au(CN) ₂] | 310 / 340 | ~380 | 31 | ~460 | 88 ns |
| [P ₁₄] [Au(CN) ₂] | 310 / 340 | ~380 | 71 | ~460 | 1.2 μ s |
| [C ₄ mim] = 1- butyl-3- methylimidaz olium | | | | | |

Synthesis of Luminescent Coordination Polymers

Coordination polymers built from dicyanoaurate anions and metal cations (e.g., In³⁺) exhibit luminescence that is highly tunable by modifying the coordination environment.[1][4] The key to this tunability lies in controlling the Au(I)···Au(I) distance through steric and electronic effects of ancillary ligands.[1]

Experimental Protocol: Synthesis of In₂(OH)₂(Terpy)₂[Au(CN)₂]₄·2H₂O (InH)

This protocol describes the synthesis of an Indium(III)-dicyanoaurate coordination polymer using 2,2';6',2''-terpyridine (Terpy) as a chelating ligand.[1]

- Solution A: Prepare a 2 mL aqueous solution of K[Au(CN)₂] (29 mg, 0.1 mmol).
- Solution B: In a separate beaker, dissolve In(OTf)₃ (28 mg, 0.05 mmol) and 2,2';6',2''-terpyridine (Terpy) (12 mg, 0.05 mmol) in 2 mL of ethanol.
- Reaction: Combine Solution A and Solution B while stirring.

- Crystallization: Allow the combined solution to undergo slow evaporation. X-ray quality crystals are typically obtained after 3 days.
- Isolation: Filter the crystals, wash them three times with water, and dry them under a vacuum. The typical yield is around 41%.^[1]

Experimental Protocol: Synthesis of $\text{In}_2(\text{OH})_2(\text{Cl-Terpy})_2[\text{Au}(\text{CN})_2]_4 \cdot 2\text{H}_2\text{O}$ (InCl)

This protocol utilizes a substituted terpyridine ligand and a layering technique for crystallization.^[1]

- Solution A: Prepare a 2 mL aqueous solution of $\text{K}[\text{Au}(\text{CN})_2]$ (29 mg, 0.1 mmol) in a test tube.
- Solution B: In a separate beaker, dissolve $\text{In}(\text{OTf})_3$ (28 mg, 0.05 mmol) and 4'-chloro-2,2';6',2''-terpyridine (Cl-Terpy) (13 mg, 0.05 mmol) in 2 mL of ethanol, with gentle heating if necessary.
- Layering: Carefully layer a 50:50 mixture of water:ethanol on top of Solution A in the test tube. Then, layer Solution B on top of the water:ethanol mixture.
- Crystallization: Allow the solutions to diffuse together slowly. X-ray quality crystals are typically obtained in approximately one week.^[1]

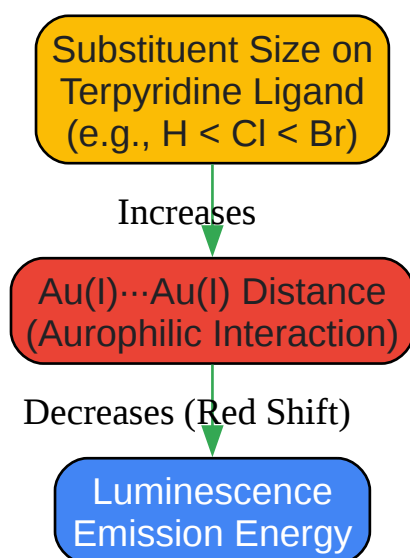
Quantitative Data: Indium Dicyanoaurate Coordination Polymers

The emission energy of these coordination polymers is directly correlated with the $\text{Au}(\text{I}) \cdots \text{Au}(\text{I})$ distance, which is tuned by the substituent on the terpyridine ligand. A larger substituent leads to a longer aurophilic interaction and a higher energy (blue-shifted) emission.^{[1][4]}

| Compound | Terpyridine Ligand (X-Terpy) | Au(I)···Au(I) Distance (Å) | Photoluminescence Emission Maxima (nm) |
|-------------------|------------------------------|----------------------------|--|
| InH | Terpy | 3.0106(3) | ~650 |
| InNH ₂ | NH ₂ -Terpy | - | ~630 |
| InCl | Cl-Terpy | - | ~610 |
| InBr | Br-Terpy | 3.2155(4) | ~600 |

Logical Relationship Diagram

This diagram illustrates how modifying the ancillary ligand tunes the luminescent properties of the final material by altering the aurophilic interactions.



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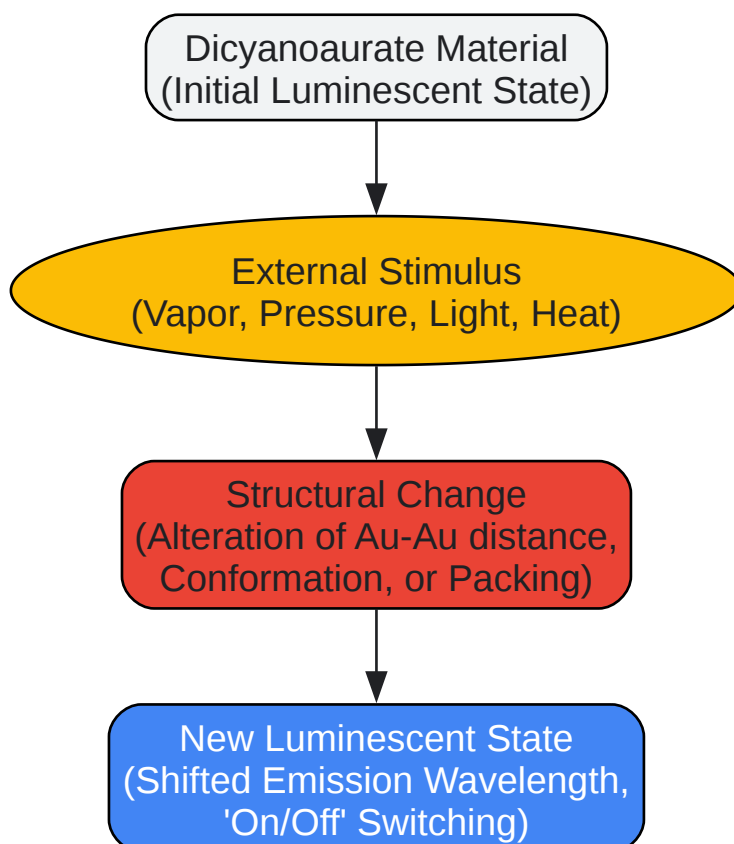
Tuning luminescence by modifying aurophilic interactions.

Stimuli-Responsive Luminescence

A key application for dicyanoaurate-based materials is in the development of stimuli-responsive or "smart" materials.[5] The luminescence can change in response to various external stimuli, a phenomenon known as vapochromism (response to vapor), mechanochromism (response to

mechanical force), or thermochromism (response to temperature).[2][5][6] This response is often due to alterations in the Au(I)⋯Au(I) distances within the crystal lattice.[2]

Conceptual Pathway for Stimuli-Responsive Luminescence



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